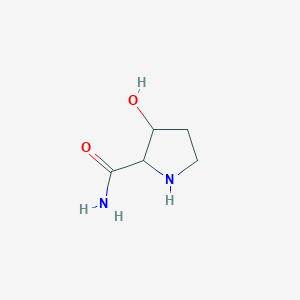

2-Pyrrolidinecarboxamide, 3-hydroxy-

Description

Overview of the Pyrrolidine (B122466) Heterocyclic Scaffold in Organic and Medicinal Chemistry

The significance of the pyrrolidine scaffold is underscored by its widespread presence in a multitude of bioactive molecules. Its structural rigidity and the presence of a basic nitrogen atom contribute to favorable pharmacokinetic properties, such as improved solubility and the ability to form salt derivatives. nih.gov The pyrrolidine nucleus can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The pyrrolidine ring is a common feature in a diverse range of natural products, particularly alkaloids. nih.gov These naturally occurring compounds often exhibit potent biological activities, and their pyrrolidine core is frequently essential for their therapeutic effects.

In addition to its prevalence in nature, the pyrrolidine scaffold is a key component in numerous synthetic drugs that have received regulatory approval. Its incorporation into drug molecules can significantly enhance their efficacy and selectivity.

Table 1: Examples of Pyrrolidine-Containing Natural Products and Approved Drugs

| Compound | Class | Significance |

| Natural Products | ||

| Nicotine | Alkaloid | A well-known stimulant found in the tobacco plant. |

| Hygrine | Alkaloid | Found in the leaves of the coca plant. |

| Cuscohygrine | Alkaloid | Also found in coca leaves, traditionally used for medicinal purposes. nih.gov |

| Approved Drugs | ||

| Captopril | ACE Inhibitor | An antihypertensive drug used to treat high blood pressure. |

| Enalapril | ACE Inhibitor | Another widely used ACE inhibitor for hypertension and heart failure. |

| Aniracetam | Nootropic | A prescription drug used to improve cognitive function. |

| Clindamycin | Antibiotic | An antibiotic effective against a variety of bacterial infections. |

| Daridorexant | Insomnia Treatment | A dual orexin (B13118510) receptor antagonist approved for the treatment of insomnia. nih.gov |

| Pacritinib | JAK-2 Inhibitor | A kinase inhibitor used in the treatment of myelofibrosis. nih.gov |

| Futibatinib | FGFR-4 Inhibitor | An irreversible fibroblast growth factor receptor inhibitor for certain types of cancer. nih.gov |

This table is for illustrative purposes and is not exhaustive.

The attachment of a carboxamide group at the 2-position of the pyrrolidine ring gives rise to the pyrrolidine-2-carboxamide (B126068) motif. This structural feature is of particular interest as it combines the key attributes of the pyrrolidine scaffold with the hydrogen bonding capabilities of the amide functional group. The amide moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors.

Recent research has highlighted the potential of pyrrolidine carboxamide analogues as chemotherapeutic agents. For instance, a series of novel pyrrolidine aryl carboxamide derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing significant potency against hepatocellular carcinoma. nih.gov This underscores the therapeutic promise of this structural motif.

Specific Focus on the 2-Pyrrolidinecarboxamide, 3-hydroxy- Stereochemical Core

The introduction of a hydroxyl group at the 3-position of the 2-pyrrolidinecarboxamide core adds another layer of complexity and potential for specific molecular interactions. The presence of this hydroxyl group creates an additional chiral center, leading to the possibility of four different stereoisomers. The precise stereochemistry of the molecule is critical, as different stereoisomers can exhibit vastly different biological activities and binding affinities to their targets. nih.gov

The hydroxyl group can participate in hydrogen bonding, further enhancing the molecule's ability to interact with biological targets. The stereocontrolled synthesis of molecules containing a 3-hydroxy-2-substituted nitrogen heterocycle is an active area of research, indicating the importance of this structural feature in medicinal chemistry. researchgate.net

Research Landscape and Potential Academic Contributions of 2-Pyrrolidinecarboxamide, 3-hydroxy- Analogues

The research landscape surrounding 2-Pyrrolidinecarboxamide, 3-hydroxy- and its analogues is focused on exploring their potential in various therapeutic areas. The modular nature of this scaffold allows for the synthesis of diverse libraries of compounds with different substituents on the pyrrolidine ring and the carboxamide nitrogen.

Studies on related 3-hydroxypyrrolidin-2-one and 3-hydroxy-2-piperidinone carboxamide scaffolds have demonstrated their potential as valuable building blocks in drug discovery. researchgate.netnih.gov The synthesis and biological evaluation of analogues of 2-Pyrrolidinecarboxamide, 3-hydroxy- could lead to the discovery of novel therapeutic agents for a range of diseases. The exploration of the conformational landscape of these substituted pyrrolidines is also of significant academic interest, as it can provide fundamental insights into the relationship between molecular structure and biological function. nih.gov The development of new synthetic methodologies for the stereoselective synthesis of these compounds is another area of active research with significant academic contributions.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(9)4-3(8)1-2-7-4/h3-4,7-8H,1-2H2,(H2,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJXCQYXFPTUOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Pyrrolidinecarboxamide, 3 Hydroxy Derivatives

Strategies for the Enantioselective and Diastereoselective Synthesis of 2-Pyrrolidinecarboxamide, 3-hydroxy- Analogues

Achieving control over the absolute and relative stereochemistry of the C2 carboxamide and C3 hydroxyl groups is paramount in the synthesis of these analogues. Enantioselective and diastereoselective methods are employed to generate specific stereoisomers, which is crucial as biological activity is often dependent on the precise three-dimensional arrangement of functional groups.

Asymmetric Organocatalysis in Pyrrolidinecarboxamide Construction

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small chiral organic molecules to catalyze stereoselective transformations. researchgate.net Proline and its derivatives, particularly 4-hydroxyproline, are highly effective organocatalysts for various asymmetric reactions, including aldol (B89426) and Mannich reactions, which are instrumental in forming the key C-C bond between the C2 and C3 positions of the target scaffold. researchgate.netrsc.org

The catalytic cycle typically involves the formation of an enamine or iminium ion intermediate from the reaction of a carbonyl compound with the proline catalyst. This activation facilitates a highly stereocontrolled reaction with an electrophile. For instance, an asymmetric aldol reaction between a glycine-derived nucleophile and a protected α-hydroxyaldehyde, catalyzed by a hydroxyproline-derived organocatalyst, can establish the desired anti- or syn-relationship between the newly formed hydroxyl group and the amino group. The stereochemical outcome is dictated by the catalyst's stereochemistry and the reaction conditions. rsc.orgmdpi.com Prolinamides, derived from 4-hydroxyproline, have shown particular promise, often exhibiting higher activity and stereoinduction due to hydrogen-bonding assistance in organizing the transition state. rsc.orgdergipark.org.tr

Table 1: Representative Organocatalysts and Their Applications in Pyrrolidine (B122466) Synthesis

| Catalyst | Reaction Type | Key Features |

|---|---|---|

| (S)-Proline | Aldol, Mannich | Natural amino acid, readily available, dual role as ligand and catalyst. researchgate.net |

| (2S,4R)-4-Hydroxyproline | Aldol, Michael Addition | Provides enhanced stereocontrol through the influence of the hydroxyl group. rsc.org |

Detailed research findings indicate that silylated prolinamide derivatives can catalyze asymmetric aldol reactions in water, achieving nearly quantitative yields and excellent diastereo- and enantioselectivity (dr up to 99:1, 92–98% ee). rsc.org Such methods provide an environmentally benign route to chiral building blocks that can be further elaborated to 3-hydroxy-2-pyrrolidinecarboxamide analogues.

Chiral Auxiliary and Chiral Ligand Approaches

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of subsequent reactions. osi.lvnih.gov For the synthesis of 3-hydroxy-2-pyrrolidinecarboxamide derivatives, an acyclic precursor could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. rsc.org

The synthesis could proceed via diastereoselective alkylation or acylation of the auxiliary-bound substrate, followed by a cyclization step to form the pyrrolidine ring. Alternatively, a diastereoselective hydroxylation of an enolate derived from an auxiliary-attached pyrrolidine-2-carboxylate could install the C3 hydroxyl group with high stereocontrol. nsf.gov A key advantage of this approach is the predictability of the stereochemical outcome and the ability to recover and reuse the chiral auxiliary. The N-tert-butanesulfinyl group, introduced by Ellman, is particularly effective for the synthesis of chiral amines and can be employed to direct the formation of multiple stereogenic centers. osi.lvacs.org

Chiral ligands, in conjunction with transition metals, offer another powerful method for enantioselective synthesis. Catalytic amounts of a metal-ligand complex can generate large quantities of an enantiomerically enriched product. Reactions such as asymmetric hydrogenation, dihydroxylation, or aminohydroxylation of a suitable unsaturated precursor can be used to set the stereocenters of the pyrrolidine ring. The choice of metal and the specific design of the chiral ligand are critical for achieving high enantioselectivity. rsc.org

Multicomponent Reaction (MCR) Approaches for Pyrrolidinecarboxamide Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.net

One-Pot Synthetic Strategies

One-pot MCRs are highly desirable for building complex scaffolds like the pyrrolidinecarboxamide core. An example of such a strategy is the Ugi reaction, which can be adapted to produce peptide-like structures. A sequential Ugi/olefination reaction has been developed to construct pyrrolidin-5-one-2-carboxamides, demonstrating the power of MCRs in generating heterocyclic structures. rsc.org A hypothetical one-pot synthesis of a 3-hydroxy-2-pyrrolidinecarboxamide precursor could involve the reaction of an amino acid, an aldehyde, an isocyanide, and a fourth component bearing the necessary functionality for subsequent cyclization and hydroxylation.

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition is one of the most powerful methods for constructing five-membered heterocyclic rings, including the pyrrolidine scaffold. rsc.orgfrontiersin.orgmdpi.comnih.gov This reaction typically involves an azomethine ylide as the 1,3-dipole, which reacts with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring in a stereospecific manner. mdpi.com

Azomethine ylides can be generated in situ from the condensation of an α-amino acid, such as proline or glycine, with an aldehyde or ketone. mdpi.com The stereochemical diversity of the resulting pyrrolidines can be controlled by the choice of reactants, catalyst, and reaction conditions. rsc.org To synthesize 3-hydroxy-2-pyrrolidinecarboxamide analogues, a strategy could involve the cycloaddition of an azomethine ylide with a functionalized dipolarophile, such as an α,β-unsaturated ester bearing a protected hydroxyl group at the allylic position. The ester group can then be converted to the desired carboxamide. The use of chiral metal catalysts or chiral ligands can render this cycloaddition enantioselective. acs.org

Table 2: Components in 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Component | Role | Example |

|---|---|---|

| Azomethine Ylide | 1,3-Dipole | Generated from isatin (B1672199) and an α-amino acid. mdpi.com |

| Electron-deficient Alkene | Dipolarophile | Maleimides, acrylates. mdpi.comnih.gov |

This approach allows for the creation of multiple stereocenters in a single step with a high degree of control, making it a highly convergent and efficient method for accessing densely functionalized pyrrolidines. acs.org

Regioselective and Stereoselective Functionalization of the Pyrrolidine Ring System

Functionalization of a pre-existing pyrrolidine ring is an alternative strategy to introduce the desired chemical groups with precise regiochemical and stereochemical control. This approach often starts with readily available chiral precursors like 4-hydroxyproline. nih.govmdpi.com

Direct C-H functionalization has become a prominent strategy in modern organic synthesis, allowing for the introduction of new bonds at positions that were previously difficult to access. mdpi.com For a 3-hydroxypyrrolidine derivative, regioselective C-H activation could be used to introduce substituents at other positions on the ring, thereby creating a library of analogues. For example, transition-metal catalysis can be employed to direct the functionalization of specific C-H bonds. mdpi.comnih.gov

Furthermore, stereoselective reduction or oxidation reactions can be used to modify the existing stereocenters or introduce new ones. For instance, a chemoenzymatic approach has been developed that combines a regioselective photooxyfunctionalization to create a 3-pyrrolidinone (B1296849) from pyrrolidine, followed by a stereoselective biocatalytic reduction to yield enantiopure N-Boc-3-hydroxypyrrolidine. nih.gov This highlights the power of combining different catalytic systems to achieve selective functionalization. nih.gov The conversion of a carboxylic acid group at C2 to a carboxamide can be achieved through standard peptide coupling methods, and if performed on a chiral precursor, the stereochemistry at C2 is retained.

The synthesis of optically pure (S)-3-hydroxypyrrolidine can be achieved from 4-amino-(S)-2-hydroxybutyric acid through esterification, lactam cyclization, and subsequent reduction, providing a key intermediate for further functionalization. google.com

Selective Hydroxylation and Derivatization at C-3 of the Pyrrolidine Ring

The introduction of a hydroxyl group at the C-3 position of the pyrrolidine ring is a critical step in the synthesis of these compounds. This can be achieved through various synthetic routes, often starting from chiral precursors to ensure the desired stereochemistry. One common approach involves the use of commercially available chiral starting materials such as (S)-malic acid, which can be converted to (3S)-3-hydroxy-2-pyrrolidinone through a multi-step synthesis. An alternative strategy begins with 4-amino-(S)-2-hydroxybutyric acid, which undergoes esterification followed by lactam cyclization to yield the desired 3-hydroxy-2-pyrrolidinone (B82130).

Once the 3-hydroxy-2-pyrrolidinone scaffold is in hand, the C-3 hydroxyl group serves as a versatile handle for further derivatization, allowing for the introduction of a wide range of functional groups through etherification and esterification reactions.

Etherification: The formation of ether linkages at the C-3 position can be accomplished under various conditions. The Mitsunobu reaction is a powerful tool for this transformation, allowing for the coupling of the C-3 alcohol with a variety of acidic pronucleophiles, including phenols, to form aryl ethers with inversion of stereochemistry. organic-chemistry.orgnih.gov This reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

Esterification: The C-3 hydroxyl group can be readily acylated to form esters. Standard acylation procedures using acyl chlorides or acid anhydrides in the presence of a base are effective. savemyexams.com For more sensitive substrates, milder conditions can be employed. Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, which protect the amine functionality as its protonated form while the hydroxyl group reacts. nih.gov

The following table summarizes selected methods for the derivatization of the C-3 hydroxyl group:

| Reaction Type | Reagents and Conditions | Product Type |

| Mitsunobu Etherification | Alcohol, PPh3, DEAD/DIAD | Ether |

| O-Acylation | Acyl chloride/anhydride, base | Ester |

| Acidic O-Acylation | Acyl chloride, CF3CO2H | Ester |

Amide Bond Formation and N-Substitution Strategies

The formation of the carboxamide at C-2 and the introduction of substituents on the pyrrolidine nitrogen are key steps in diversifying the 2-Pyrrolidinecarboxamide, 3-hydroxy- scaffold.

Amide Bond Formation: The C-2 carboxamide can be introduced at various stages of the synthesis. In many approaches, the pyrrolidone (a cyclic amide) is a key intermediate. The amide can also be formed from a precursor C-2 carboxylic acid or its activated derivative (e.g., an acyl chloride) by reaction with an appropriate amine.

N-Substitution: A wide array of substituents can be introduced at the nitrogen atom of the pyrrolidine ring, which significantly influences the biological activity of the final compound. Common strategies for N-substitution include N-alkylation and N-arylation.

N-Alkylation: This can be achieved by reacting the pyrrolidine nitrogen with alkyl halides or other electrophiles. nih.govnih.gov Reductive amination is another powerful method for introducing alkyl groups.

N-Arylation: The introduction of aryl groups at the nitrogen atom is often accomplished through transition metal-catalyzed cross-coupling reactions. The Goldberg reaction, a copper-catalyzed N-arylation of amides with aryl halides, is a widely used method. nih.govnih.gov The use of specific ligands, such as (S)-N-methylpyrrolidine-2-carboxylate, can enhance the efficiency of these reactions under mild conditions. nih.gov

The following table provides an overview of selected N-substitution strategies:

| Reaction Type | Reagents and Conditions | Substituent Introduced |

| N-Alkylation | Alkyl halide, base | Alkyl group |

| Reductive Amination | Aldehyde/ketone, reducing agent | Alkyl group |

| Goldberg N-Arylation | Aryl halide, CuI, ligand, base | Aryl group |

Introduction of Complex Substituted Moieties

The introduction of complex and sterically demanding substituents, including heterocyclic and polycyclic systems, is a crucial aspect of modern drug discovery to explore a wider chemical space and optimize drug-target interactions.

Methodologies for introducing such complex moieties often rely on robust and versatile cross-coupling reactions. For instance, palladium-catalyzed reactions are frequently employed to form carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a diverse range of substituents.

Recent advances have demonstrated the synthesis of 2-(het)arylpyrrolidine-1-carboxamides through a modular approach involving an intramolecular cyclization/Mannich-type reaction. nih.gov This strategy allows for the introduction of various aromatic and heterocyclic C-nucleophiles. nih.gov

Furthermore, the synthesis of pyrrolidine derivatives bearing complex side chains has been achieved through multi-step sequences. For example, the synthesis of the precursor for the antiviral drug Daclatasvir involves the initial alkylation of N-protected proline with a complex biphenyl-containing electrophile. nih.govmdpi.com

Novel Approaches to Pyrrolidinecarboxamide Precursors

The development of novel and efficient methods for the synthesis of functionalized pyrrolidine rings is an active area of research, as these precursors are key to accessing a diverse range of 2-pyrrolidinecarboxamide derivatives.

Catalytic Asymmetric Cycloadditions: A particularly powerful and modern approach for the stereocontrolled synthesis of highly substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This method allows for the construction of the pyrrolidine core with multiple stereocenters in a single step with high enantioselectivity. rsc.org The generation of azomethine ylides can be achieved through various methods, including the iridium-catalyzed reductive generation from tertiary amides and lactams. acs.orgunife.it

Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical route to complex molecular scaffolds from simple starting materials in a single operation. Several MCRs have been developed for the synthesis of functionalized pyrrolidin-2-ones and their derivatives. tandfonline.comrloginconsulting.com These reactions often proceed with high diastereoselectivity and allow for the rapid generation of libraries of compounds for biological screening. nih.gov For example, a novel diastereoselective synthesis of substituted pyrrolidines has been developed through asymmetric multi-component reactions of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents. nih.gov

Diastereoselective Synthesis: The control of stereochemistry is paramount in the synthesis of biologically active molecules. Numerous diastereoselective methods have been developed for the synthesis of substituted pyrrolidines. These methods often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For instance, the diastereoselective synthesis of substituted pyrrolidines can be achieved through multicomponent coupling reactions catalyzed by Lewis acids like TiCl4. nih.gov

The following table highlights some novel approaches to pyrrolidine precursors:

| Synthetic Approach | Key Features |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | High stereocontrol, construction of multiple stereocenters in one step. rsc.org |

| Multicomponent Reactions | High efficiency, atom economy, rapid generation of molecular diversity. tandfonline.comnih.gov |

| Diastereoselective Synthesis | Control over the relative stereochemistry of substituents. nih.gov |

Comprehensive Spectroscopic and Structural Characterization of 2 Pyrrolidinecarboxamide, 3 Hydroxy Analogues

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). rero.ch This precision allows for the determination of the elemental formula of the parent ion and its fragments, which is a critical step in structure confirmation. researcher.life

For 2-Pyrrolidinecarboxamide, 3-hydroxy- (C₅H₁₀N₂O₂), the expected monoisotopic mass is approximately 130.0742 Da. HRMS analysis would confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's fragmentation pattern. By inducing fragmentation of the parent ion, characteristic daughter ions are produced that reveal structural motifs. nih.gov

Table 3: Predicted HRMS Fragmentation for 3-hydroxy-2-pyrrolidinecarboxamide

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M+H]⁺ ≈ 131.0815 | Protonated parent molecule |

| ≈ 114.0553 | Loss of NH₃ (ammonia) |

| ≈ 113.0710 | Loss of H₂O (water) |

| ≈ 86.0600 | Loss of CONH₂ (carboxamide group) |

| ≈ 70.0651 | Pyrrolidinium (B1226570) fragment after loss of substituents |

Note: The fragmentation pattern of the parent compound, pyrrolidine-2-carboxamide (B126068), often shows a dominant peak at m/z 70.0651, corresponding to the pyrrolidinium core after loss of the carboxamide group. nih.gov A similar core fragment would be expected for the 3-hydroxy analogue.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying the functional groups present in a compound. kurouskilab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrations. It is particularly sensitive to polar bonds. Key functional groups in 3-hydroxy-2-pyrrolidinecarboxamide would produce characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy. americanpharmaceuticalreview.com

The presence of hydroxyl (-OH), amine (-NH), and amide (-CONH₂) groups results in characteristic vibrational frequencies that can be readily identified.

Table 4: Characteristic Vibrational Frequencies for 3-hydroxy-2-pyrrolidinecarboxamide

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) | Weak |

| N-H (amine/amide) | Stretching | 3100 - 3500 | 3100 - 3500 |

| C-H (aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 (strong) |

| C=O (amide I) | Stretching | 1630 - 1680 (strong) | 1630 - 1680 |

| N-H (amide II) | Bending | 1550 - 1640 | Weak |

| C-O (hydroxyl) | Stretching | 1050 - 1250 | Weak |

Note: The broadness of the O-H and N-H stretching bands in the IR spectrum is typically due to hydrogen bonding. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map of the molecule. nih.gov This map reveals the exact positions of all atoms, bond lengths, bond angles, and torsional angles.

For a chiral molecule like 3-hydroxy-2-pyrrolidinecarboxamide, which has two stereocenters (at C2 and C3), X-ray crystallography is invaluable for determining the absolute stereochemistry (e.g., (2S, 3S), (2R, 3R), etc.). This is achieved through anomalous dispersion techniques, which can unambiguously assign the absolute configuration without the need for a reference standard.

An analysis of a related compound, 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid, demonstrated the power of this technique in determining both relative and absolute configurations, identifying the space group (P2₁2₁2₁) and unit cell dimensions. nih.gov A similar analysis for 3-hydroxy-2-pyrrolidinecarboxamide would provide definitive proof of its stereochemical identity and offer insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl and amide groups. mdpi.com

Analysis of Crystalline Forms and Polymorphism

The three-dimensional arrangement of molecules in a solid-state, known as the crystal lattice, is fundamental to the physicochemical properties of a compound. For analogues of 2-Pyrrolidinecarboxamide, 3-hydroxy-, X-ray crystallography is the definitive method for elucidating the precise molecular structure and packing within the crystal. While a crystal structure for the specific compound 2-Pyrrolidinecarboxamide, 3-hydroxy- is not publicly available, data from closely related structures, such as 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid, provide valuable insights into the expected crystallographic parameters. This analogue crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell dimensions of a = 16.023 Å, b = 19.349 Å, and c = 6.9053 Å.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules, is a critical consideration in the characterization of pharmaceutical compounds. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism in carboxamide-containing compounds reveals that hydrogen bonding and π-stacking interactions are pivotal in dictating the crystal packing and the formation of different polymorphic structures. In the case of 3-hydroxy-2-pyrrolidinecarboxamide analogues, the presence of hydroxyl and carboxamide functional groups provides sites for extensive hydrogen bonding, which can lead to the formation of various supramolecular synthons and, consequently, different crystalline forms.

The investigation into the crystalline forms of N-(3-hydroxyphenyl)-3-methoxybenzamide, a compound also featuring carboxamide and hydroxyl groups, identified two distinct polymorphs. One form crystallizes in the orthorhombic space group Pna2₁ with one molecule in the asymmetric unit, while the second is found in the triclinic space group P-1 with two molecules in the asymmetric unit. These differences in crystal packing are attributed to variations in molecular conformation and the dimensionality of the hydrogen-bonding networks. Such findings underscore the potential for polymorphic behavior in 3-hydroxy-2-pyrrolidinecarboxamide analogues.

Table 1: Representative Crystallographic Data for a 3-hydroxy-pyrrolidone Analogue

| Parameter | Value |

| Compound | 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 16.023 |

| b (Å) | 19.349 |

| c (Å) | 6.9053 |

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity

Chiroptical methods are indispensable for determining the enantiomeric purity of chiral molecules like 2-Pyrrolidinecarboxamide, 3-hydroxy- and its analogues. These techniques rely on the differential interaction of enantiomers with plane-polarized and circularly polarized light.

Optical Rotation is a measure of the rotation of the plane of plane-polarized light by a chiral substance. The direction and magnitude of this rotation are characteristic of a specific enantiomer. One enantiomer will rotate the light in a clockwise direction, termed dextrorotatory (+), while its mirror image will rotate the light by an equal amount in the counter-clockwise direction, termed levorotatory (-). A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.

The specific rotation ([α]) is a standardized measure of optical rotation and is a physical constant for a given chiral compound under specified conditions (temperature, wavelength, solvent, and concentration). It is calculated from the observed rotation (α) using the formula:

[α] = α / (l × c)

Table 2: Specific Rotation of a Representative Hydroxy-pyrrolidinone Analogue

| Compound | Specific Rotation [α] | Conditions |

| (R)-(+)-4-Hydroxy-2-pyrrolidinone | +43° | c = 1 in ethanol, at 23°C, using the sodium D-line |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) against wavelength. Enantiomers produce mirror-image CD spectra. A positive or negative peak in a CD spectrum is referred to as a Cotton effect. For analogues of 2-Pyrrolidinecarboxamide, 3-hydroxy-, the enantiomers are expected to exhibit opposite Cotton effects. The intensity of the CD signal is directly proportional to the enantiomeric purity of the sample, making it a powerful tool for its determination. For instance, in the analysis of various chiral pharmaceuticals, it has been demonstrated that the amplitude of the Cotton effect is proportional to the enantiopurity, and plotting the differential extinction coefficient (Δε) versus enantiopurity yields linear standard curves.

Computational Chemistry and Theoretical Investigations of 2 Pyrrolidinecarboxamide, 3 Hydroxy Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior. mdpi.com

Energy Minimization and Conformational Analysis

A molecule's three-dimensional structure is critical to its function. Energy minimization and conformational analysis are computational techniques used to identify the most stable arrangement of atoms in a molecule, known as the global minimum energy conformation. By exploring the potential energy surface, researchers can identify various low-energy conformers and their relative stabilities.

For 2-Pyrrolidinecarboxamide, 3-hydroxy-, this analysis would elucidate the preferred spatial orientation of the hydroxyl and carboxamide groups relative to the pyrrolidine (B122466) ring. Understanding the stable conformations is a prerequisite for meaningful molecular docking and other interaction studies.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.gov These methods are central to computer-aided drug design.

Elucidation of Binding Modes and Active Site Interactions

Molecular docking simulations would place the 3D structure of 2-Pyrrolidinecarboxamide, 3-hydroxy- into the binding site of a target protein. The simulation would then predict the most likely binding orientation and calculate a "docking score," which estimates the binding affinity. This process would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the molecule and the amino acid residues of the target's active site.

Virtual Screening and Lead Optimization through Computational Design

In a broader context, the principles of molecular docking can be applied to virtual screening, where large libraries of compounds are computationally tested against a target to identify potential hits. If 2-Pyrrolidinecarboxamide, 3-hydroxy- were identified as a hit, computational design could be used to suggest modifications to its structure to improve binding affinity and selectivity, a process known as lead optimization.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can be employed to map out the entire energy landscape of a chemical reaction, providing a detailed step-by-step mechanism. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving 2-Pyrrolidinecarboxamide, 3-hydroxy-, theoretical calculations could determine the activation energies for different potential reaction pathways. nih.gov This would allow researchers to predict the most favorable reaction conditions and to understand the factors that control the reaction's outcome. By analyzing the geometry of the transition state, one can gain insight into the precise nature of bond-making and bond-breaking processes.

Prediction of Spectroscopic Properties from First Principles

Computational studies on related molecules, like Trans-4-Hydroxy-L-Proline, have successfully employed DFT with the B3LYP method and a 6-311++G(d,p) basis set to predict its spectroscopic properties. researchgate.net Such calculations typically involve optimizing the molecular geometry to its lowest energy state, followed by calculations of NMR shielding tensors, vibrational frequencies, and electronic transition energies. nih.gov

For instance, theoretical vibrational analysis of analogous compounds provides a detailed assignment of vibrational modes. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, which have shown good correlation with experimental data for similar structures. nih.gov The prediction of electronic spectra is often achieved using Time-Dependent DFT (TD-DFT), which can provide information about the electronic transitions and maximum absorption wavelengths. researchgate.net

The insights gained from computational studies on molecules like N-acetyl-L-prolinamide further highlight the utility of these methods in understanding the conformational landscape and its influence on spectroscopic properties. nih.gov Infrared multiple photon dissociation (IRMPD) spectroscopy, combined with quantum-chemical calculations, has also been effectively used to differentiate between isomers of hydroxyproline (B1673980), demonstrating the power of combining theoretical and experimental spectroscopic techniques. ru.nl

The following tables represent the type of data that can be generated from first-principles calculations for a molecule like 2-Pyrrolidinecarboxamide, 3-hydroxy-, based on the findings for structurally related compounds.

Table 1: Representative Theoretical Vibrational Frequencies (cm⁻¹) from DFT Calculations for a Hydroxyproline Analog

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3500-3700 |

| N-H Stretch | 3300-3500 |

| C=O Stretch (Amide I) | 1650-1680 |

| N-H Bend (Amide II) | 1550-1620 |

| C-N Stretch | 1200-1350 |

| C-O Stretch | 1000-1200 |

Note: The data in this table is illustrative and based on typical frequency ranges for the specified functional groups in similar molecules.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) from GIAO-DFT Calculations for a Hydroxyproline Analog

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 3.5 - 4.5 | - |

| C3-H | 4.0 - 5.0 | - |

| C4-H₂ | 1.8 - 2.5 | - |

| C5-H₂ | 3.0 - 3.8 | - |

| N-H | 7.5 - 8.5 | - |

| O-H | 4.5 - 5.5 | - |

| C2 | - | 55 - 65 |

| C3 | - | 65 - 75 |

| C4 | - | 25 - 35 |

| C5 | - | 45 - 55 |

| C=O | - | 170 - 180 |

Note: The data in this table is illustrative and represents a plausible range of chemical shifts based on calculations for analogous structures.

Table 3: Example of Theoretical Electronic Transitions from TD-DFT Calculations for a Hydroxyproline Analog

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Wavelength (nm) |

| HOMO -> LUMO | 5.0 - 6.0 | > 0.1 | 200 - 250 |

| HOMO-1 -> LUMO | 5.5 - 6.5 | > 0.05 | 190 - 225 |

Note: This table provides an example of the kind of data obtained from TD-DFT calculations, showing the principal electronic transitions.

These theoretical approaches provide a robust framework for interpreting experimental spectra and can be invaluable in the structural elucidation and characterization of new compounds. Future computational studies focused specifically on 2-Pyrrolidinecarboxamide, 3-hydroxy- would be beneficial for a precise and detailed understanding of its spectroscopic properties.

Structure Activity Relationship Sar Studies of 2 Pyrrolidinecarboxamide, 3 Hydroxy and Its Derivatives

Influence of Substituent Variation on Biological Activity Profiles

The lipophilicity of substituents plays a crucial role in the biological activity of these derivatives. In studies on pyrrolidine (B122466) amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, it was found that small, lipophilic substituents on a terminal phenyl group were optimal for potency. nih.gov For instance, the substitution of a terminal phenyl group with aliphatic rings was suggested to potentially enhance NAAA inhibition, as sp2 hybridized atoms were not well-tolerated at the end of the enzyme's hydrophobic pocket. nih.gov Conversely, pyridine (B92270) derivatives, which are likely deprotonated under experimental conditions, failed to bind effectively in the hydrophobic pocket of NAAA. nih.gov

Steric hindrance is another critical factor. Substitutions at certain positions can dramatically reduce inhibitory potency. For example, placing a methyl (-Me) or chloro (-Cl) group at the 2-position of a terminal phenyl ring significantly diminished activity, suggesting this position is unsuitable for modification due to steric constraints within the binding site. nih.gov The exception was a fluorine (-F) substituent, which, due to its small size and unique electronic properties, resulted in activity similar to unsubstituted derivatives. nih.gov The anticonvulsant activity of certain pyrrolidine-2,5-dione derivatives was also found to be strongly influenced by the substituent at the 3-position of the pyrrolidine ring. nih.gov

Electronic effects of substituents, as described by Hammett constants, have been shown to correlate with the activity of related naphthalein carboxamides, where electron-donating or electron-withdrawing properties shifted the oxidation potential, which in turn was linked to antitrypanosomal activities. researchgate.net

The pyrrolidine ring itself is a key feature, offering a three-dimensional scaffold that can be strategically modified. researchgate.net The stereochemistry and substitution on this ring are pivotal for biological activity. SAR studies on PPARα/γ dual agonists revealed that a cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov The anticonvulsant activity of some derivatives is also heavily dependent on the substituents at the 3-position of the pyrrolidine-2,5-dione scaffold. nih.gov

While direct SAR studies focusing specifically on the C-3 hydroxyl group of 2-Pyrrolidinecarboxamide, 3-hydroxy- are not extensively detailed in the provided context, its presence is integral to the parent structure. In many bioactive molecules, hydroxyl groups serve as crucial hydrogen bond donors or acceptors, anchoring the ligand to its biological target. Its removal or modification would be expected to significantly alter the binding affinity and specificity. N-substituents also play a role; for instance, N-carbamoyl and N-aryl substitutions on certain pyrrolidine acid analogs provided potent PPARα/γ dual agonists. nih.gov

The amide group is a common feature in biologically active compounds and its modification can lead to significant changes in properties. Replacing an amide with a thioamide, for example, has been shown to increase the lipophilicity and passive permeability of macrocyclic peptides. nih.gov This is attributed to the reduced conformational flexibility and enhanced solvent shielding of the remaining amide protons. nih.gov While not directly studying 2-pyrrolidinecarboxamide derivatives, this suggests that similar modifications could enhance the pharmacokinetic properties of this class of compounds. The nature of the substituent on the amide nitrogen is also critical. SAR studies on NAAA inhibitors demonstrated that linking different aromatic groups to the amide can significantly influence inhibitor activity. nih.gov For instance, replacing a conformationally restricted phenyl moiety with a more flexible linker led to a progressive increase in potency. nih.gov

Stereochemical Dependence of Biological Potency and Selectivity

Stereochemistry is a paramount factor governing the biological activity of chiral molecules like 3-hydroxy-2-pyrrolidinecarboxamide derivatives. researchgate.netnih.gov The spatial arrangement of substituents on the stereogenic carbons of the pyrrolidine ring can lead to vastly different biological profiles due to specific interactions with enantioselective proteins and other biological targets. researchgate.net

The significance of chirality has been demonstrated in various classes of compounds. For example, in the case of 3-Br-acivicin and its derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. nih.gov This highlights that even if different stereoisomers can bind to a target, their ability to reach that target can be stereochemically dependent. nih.gov Similarly, for certain PPARα/γ dual agonists, the cis-configuration of substituents on the pyrrolidine ring was found to be preferable to the trans orientation, indicating a specific spatial requirement for effective binding and activity. nih.gov

The non-planar, "puckered" nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space that is not possible with flat, aromatic rings. researchgate.net The specific orientation of substituents, therefore, dictates how the molecule fits into a binding pocket. Different stereoisomers will present their functional groups in different spatial orientations, leading to one isomer having a much higher affinity for the target than others. researchgate.net

Interactive Data Table: Stereochemical Influence on Activity

| Compound Class | Preferred Stereochemistry | Biological Target/Activity | Reference |

|---|---|---|---|

| Pyrrolidine Acid Analogs | cis-configuration at C-3 and C-4 | PPARα/γ dual agonists | nih.gov |

Design Principles for Enhanced Affinity and Selectivity towards Specific Biological Targets

Based on SAR studies, several design principles can be formulated to guide the development of 2-pyrrolidinecarboxamide, 3-hydroxy- derivatives with improved affinity and selectivity.

Optimize Lipophilicity and Substituent Size : For targets with hydrophobic binding pockets, such as NAAA, introducing small, lipophilic groups on terminal aromatic rings can enhance potency. nih.gov It is crucial to avoid substitutions that introduce steric hindrance at sensitive positions, like the 2-position of a distal phenyl ring. nih.gov

Control Stereochemistry : The synthesis of stereochemically pure isomers is essential, as biological activity is often confined to a single stereoisomer. researchgate.netnih.gov For instance, maintaining a cis-relationship between key substituents on the pyrrolidine ring may be crucial for certain targets. nih.gov The inherent three-dimensionality of the pyrrolidine scaffold should be exploited to achieve optimal interactions with the target protein. researchgate.net

Modify Linker Flexibility : The linker region connecting the pyrrolidine core to other parts of the molecule can significantly impact activity and selectivity. Replacing rigid linkers with more flexible ones can increase potency, although this may sometimes come at the cost of reduced selectivity. nih.gov Conversely, conformationally restricted linkers can improve selectivity over related targets. nih.gov

Introduce Hydrogen Bonding Moieties : The strategic placement of groups capable of forming hydrogen bonds, such as the inherent C-3 hydroxyl group, is critical for anchoring the molecule in the active site of the target. Modifications to these groups should be approached with caution.

Amide Group Bioisosteric Replacement : To improve pharmacokinetic properties such as cell permeability, bioisosteric replacement of the amide bond (e.g., with a thioamide) could be explored. nih.gov

By integrating these principles, medicinal chemists can rationally design novel derivatives of 2-Pyrrolidinecarboxamide, 3-hydroxy- with tailored biological profiles for specific therapeutic applications.

Mechanistic Studies of Biological Interactions of 2 Pyrrolidinecarboxamide, 3 Hydroxy Analogues in Vitro and in Silico Focus

Enzyme Inhibition Studies (Target-Specific Focus)

DNA Polymerase Theta (Polθ) Inhibition: In Vitro Enzymatic Assays and Mechanism of Action

DNA Polymerase Theta (Polθ) has emerged as a significant target in cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. nih.gov Polθ plays a crucial role in an alternative DNA double-strand break repair pathway known as theta-mediated end joining (TMEJ). preprints.org Its inhibition in HR-deficient cells leads to synthetic lethality, making it an attractive strategy for developing targeted cancer treatments. nih.gov

While the pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds, specific in vitro enzymatic assays and detailed mechanistic studies on 2-Pyrrolidinecarboxamide, 3-hydroxy- analogues as direct inhibitors of Polθ are not extensively documented in publicly available literature. The majority of current research on small molecule Polθ inhibitors focuses on other chemical scaffolds. For instance, the antibiotic Novobiocin has been identified as a specific inhibitor of the ATPase domain of Polθ. elsevierpure.com More recent efforts have led to the discovery of potent allosteric inhibitors that trap the Polθ polymerase domain on DNA, a novel mechanism of action for a DNA polymerase inhibitor. nih.gov One patent application has described nitrogen-based heterocyclic compounds featuring an (S)-stereochemistry at the carbon attached to an amide group as inhibitors of the polymerase activity of Polθ, a structural characteristic that bears some resemblance to the 2-pyrrolidinecarboxamide core. nih.gov

The mechanism of action for some recently discovered Polθ inhibitors involves binding to the polymerase-DNA closed complex, which effectively traps the enzyme on the DNA substrate for extended periods, leading to the inhibition of its function. nih.gov This unique trapping mechanism has been shown to induce synthetic lethality in HR-deficient cells and can act synergistically with other DNA damage response inhibitors like PARP inhibitors. nih.gov While these findings are significant for the field of Polθ inhibition, further research is necessary to determine if analogues of 2-Pyrrolidinecarboxamide, 3-hydroxy- can function through a similar or different mechanism.

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition from Mycobacterium tuberculosis: Structure-Based Design and Inhibition Kinetics

Analogues of 2-pyrrolidinecarboxamide have been identified as a novel and potent class of inhibitors targeting the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). nih.gov This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a vital constituent of the mycobacterial cell wall. nih.gov The discovery of these inhibitors was facilitated by high-throughput screening, and their optimization has been guided by structure-based design and iterative microtiter library synthesis. nih.gov

In silico docking studies have revealed a key interaction between the pyrrolidine carboxamide scaffold and the InhA active site. A dual hydrogen bonding network is formed between the oxygen atom of the pyrrolidine carbonyl group, the catalytic residue Tyr158, and the NAD+ cofactor. nih.gov This interaction appears to be a conserved feature among many InhA inhibitors and is crucial for the orientation of the compound within the active site. nih.gov

The potency of these inhibitors has been significantly improved through systematic modifications of different parts of the molecule. For instance, substitutions on the phenyl ring of the lead compound have a substantial impact on inhibitory activity. The introduction of electron-withdrawing groups at specific positions can enhance the potency. The resolution of racemic mixtures has also demonstrated that the inhibitory activity is often enantiomer-specific. nih.gov

Below is a table summarizing the in vitro inhibitory activity of selected 2-pyrrolidinecarboxamide analogues against InhA.

| Compound | Substituents | IC50 (µM) |

|---|---|---|

| d7 | 3-Me, 5-Me | 3.14 ± 0.12 |

| d8 | 2-Me, 3-Cl | 23.12 ± 1.00 |

| d10 | 3-F, 5-F | 1.49 ± 0.05 |

| d11 | 3-Cl, 5-Cl | 0.39 ± 0.01 |

| d12 | 3-Br, 5-CF3 | 0.85 ± 0.05 |

| d13 | 3-OMe, 5-CF3 | 1.30 ± 0.04 |

| d15 | 2-OMe, 5-Cl | 1.60 ± 0.06 |

| p31 | - | 1.39 |

| p33 | - | 2.57 |

Dipeptidyl Peptidase 4 (DPP-4) Inhibition: Enzyme Kinetics and Inhibitory Potency

Derivatives of 2-pyrrolidinecarboxamide are being investigated as inhibitors of dipeptidyl peptidase 4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis. nih.gov DPP-4 is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin (B600854) secretion in a glucose-dependent manner. nih.gov Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control, making it a validated therapeutic target for type 2 diabetes. oup.com

The design of pyrrolidine-based DPP-4 inhibitors often utilizes the pyrrolidine ring as a mimic of the proline residue of natural substrates. researchgate.net Structure-activity relationship studies have shown that modifications to the pyrrolidine ring and its substituents can significantly impact inhibitory potency and selectivity. For instance, a novel series of pyrrolidine-constrained phenethylamines were developed, demonstrating a significant improvement in potency over initial screening hits. nih.gov Molecular docking studies have been employed to understand the binding interactions within the DPP-4 active site, guiding the optimization of these inhibitors. researchgate.net

One study detailed the design and in vitro evaluation of a 2-benzylpyrrolidine (B112527) derivative, which demonstrated potent DPP-4 inhibitory activity. nih.gov The study aimed to understand the effect of replacing a piperazine (B1678402) ring in a known potent inhibitor with a pyrrolidine ring, resulting in a compound with an IC50 value in the sub-micromolar range. nih.gov

The inhibitory potencies of selected pyrrolidine-based compounds against DPP-4 are presented in the table below.

| Compound | Structure/Description | IC50 (µM) |

|---|---|---|

| Compound 2 (from Mehanna et al., 2020) | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 |

| Sitagliptin (Reference) | Marketed DPP-4 inhibitor | 0.01 (µg/mL) |

Alpha-Amylase and Alpha-Glucosidase Inhibition: In Vitro Screening and Mechanistic Insights

Analogues of 2-pyrrolidinecarboxamide have been synthesized and evaluated for their in vitro inhibitory activity against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and absorption. wikipedia.org Inhibition of these enzymes can delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia, which is a key therapeutic strategy in the management of type 2 diabetes. wikipedia.org

Several studies have reported the synthesis of various N-substituted acetylpyrrolidine and other pyrrolidine derivatives and their subsequent screening against these enzymes. elsevierpure.com For example, N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine have demonstrated significant inhibitory potential against α-glucosidase. elsevierpure.com Kinetic studies of these compounds have indicated a mixed-type inhibition mechanism for both α-amylase and α-glucosidase. elsevierpure.com This suggests that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. elsevierpure.com

Structure-activity relationship studies have provided insights into the structural requirements for potent inhibition. For instance, a study on a series of pyrrolidine derivatives revealed that a 4-methoxy analogue exhibited noteworthy inhibitory activity against both enzymes. wikipedia.org The presence and nature of substituents on the pyrrolidine ring and its appended groups play a crucial role in determining the inhibitory potency.

The following table summarizes the in vitro inhibitory activities of representative 2-pyrrolidinecarboxamide analogues against α-amylase and α-glucosidase.

| Compound | Enzyme | IC50 |

|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 ± 0.02 mM |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | 1.64 ± 0.08 mM |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Amylase | 2.72 ± 0.09 mM |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Amylase | 3.21 ± 0.65 mM |

| 4-methoxy analogue (3g) | α-Glucosidase | 18.04 µg/mL |

| 4-methoxy analogue (3g) | α-Amylase | 26.24 µg/mL |

| Compound 3a | α-Amylase | 36.32 µg/mL |

| Compound 3f | α-Glucosidase | 27.51 µg/mL |

Receptor Antagonism and Agonism (Focus on in vitro receptor binding and signaling pathways)

Vasopressin V1b Receptor Antagonism: Ligand Binding and Signaling Pathway Modulation

Analogues of 2-Pyrrolidinecarboxamide, 3-hydroxy- have been identified as potent and selective antagonists of the vasopressin V1b receptor. A notable example is Nelivaptan (SSR149415), a non-peptide molecule that incorporates a (2S,4R)-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide moiety. nih.govmedchemexpress.com The V1b receptor is primarily expressed in the anterior pituitary and is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. Antagonism of this receptor is a promising therapeutic approach for stress-related disorders such as anxiety and depression. medchemexpress.com

In vitro ligand binding assays have been crucial in characterizing the affinity and selectivity of these pyrrolidine-based antagonists. Nelivaptan has been shown to bind with high affinity to both native and recombinant rat V1b receptors in a competitive manner. These assays typically involve the use of radiolabeled vasopressin to determine the displacement by the antagonist, allowing for the calculation of the inhibitor constant (Ki).

Furthermore, the functional consequences of V1b receptor antagonism by these compounds have been investigated through in vitro signaling pathway studies. The activation of the V1b receptor by its endogenous ligand, arginine vasopressin (AVP), leads to an increase in intracellular calcium (Ca2+) levels. Pyrrolidine carboxamide-based antagonists, such as Nelivaptan, have been shown to potently inhibit this AVP-induced Ca2+ increase in cells expressing the human V1b receptor. This demonstrates their ability to effectively block the downstream signaling cascade initiated by receptor activation.

The binding affinities of Nelivaptan for the vasopressin V1b receptor are presented in the table below.

| Compound | Receptor | Ki (nM) |

|---|---|---|

| Nelivaptan (SSR149415) | Native rat V1b receptor | 3.7 |

| Nelivaptan (SSR149415) | Recombinant rat V1b receptor | 1.3 |

| Nelivaptan (SSR149415) | Recombinant human V1b receptor | 1.5 |

Cell-Based Biological Activity (In Vitro Studies on Non-Human/Non-Clinical Cells)

Analogues of 2-pyrrolidinecarboxamide, 3-hydroxy- have been the subject of various in vitro studies to determine their potential biological activities. These investigations have primarily focused on their effects on cancer cell lines and microbial pathogens, revealing a range of antitumoral, antiproliferative, and antimicrobial properties.

Antitumoral and Antiproliferative Activity in Cancer Cell Lines: Effects on Cell Viability and Proliferation

A novel series of pyrrolidine-carboxamide derivatives were developed and assessed for their antiproliferative effects against a panel of human cancer cell lines. researchgate.netnih.gov The in vitro evaluation was conducted against A-549 (epithelial cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) cell lines. nih.gov Several compounds within this series, specifically 7e, 7g, 7k, 7n, and 7o, demonstrated notable activity as antiproliferative agents. researchgate.netnih.gov Among these, compound 7g emerged as the most potent derivative, exhibiting a mean IC₅₀ value of 0.90 µM, which was more effective than the standard chemotherapeutic agent doxorubicin (B1662922) (IC₅₀ of 1.10 µM). nih.gov Furthermore, compound 7g displayed greater inhibitory effects against the A-549, MCF-7, and HT-29 cell lines when compared to doxorubicin. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrrolidine-Carboxamide Analogues

| Compound | Mean IC₅₀ (µM) |

|---|---|

| 7g | 0.90 |

| Doxorubicin (Reference) | 1.10 |

Data represents the mean inhibitory concentration against a panel of cancer cell lines.

Other related structures, such as 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have also been synthesized and evaluated for their anticancer potential. mdpi.com One of the 5-fluorobenzimidazole derivatives with a 3,5-dichloro-2-hydroxyphenyl substituent showed the highest anticancer activity in an A549 human pulmonary cancer cell culture model. mdpi.com

The mechanism of the observed antiproliferative activity of certain pyrrolidine-carboxamide analogues has been linked to the induction of apoptosis. researchgate.netnih.gov The most active compounds from the series, 7e, 7g, 7k, 7n, and 7o, were found to be capable of triggering this programmed cell death pathway in cancer cells. researchgate.netnih.gov Further investigation into the apoptotic mechanism revealed that compounds 15 and 19 from a related series of 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives increased the levels of caspases-3, -8, and -9. researchgate.net These compounds also induced the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net

A crucial aspect of anticancer drug development is the selectivity of a compound for cancer cells over healthy cells. In this regard, a novel series of pyrrolidine-carboxamide derivatives (7a-q) demonstrated a favorable profile. researchgate.netnih.gov When tested in a cell viability assay using the human mammary gland epithelial cell line (MCF-10A), which represents a non-cancerous cell line, all the compounds exhibited no cytotoxic effects at a concentration of 50 µM, with cell viability remaining above 85%. researchgate.netnih.gov This suggests a degree of selectivity for cancer cells, a desirable characteristic for potential therapeutic agents. Similarly, certain carboxamide derivatives have shown notable selectivity towards cancer cells when compared to normal fibroblasts. nih.gov

Antimicrobial and Anti-Biofilm Properties: Evaluation Against Bacterial Strains and Biofilm Formation

The antimicrobial potential of 2-pyrrolidinecarboxamide, 3-hydroxy- analogues has been explored against various pathogens. A focused library of pyrrolidine-2,3-dione (B1313883) derivatives demonstrated antibacterial activity against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) testing conducted in the presence of polymyxin (B74138) B nonapeptide (PMBN). mdpi.com

Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown structure-dependent antimicrobial activity against Gram-positive pathogens such as S. aureus, E. faecalis, and C. difficile. nih.gov Specifically, compounds 14 and 24b from this series showed promising activity against vancomycin-intermediate S. aureus. nih.gov Other studies on pyrrolidine-2,5-dione derivatives have reported moderate to low antimicrobial activities against selected bacterial and fungal species, with MIC values ranging from 16 to 256 µg/mL. nih.gov

In addition to direct antimicrobial effects, some analogues have shown potential in combating bacterial biofilms. Certain 2-(het)arylpyrrolidine-1-carboxamides that possess a benzofuroxan (B160326) moiety were found to effectively suppress the growth of bacterial biofilms, highlighting another avenue for the antimicrobial applications of this class of compounds. mdpi.com

Table 2: Antimicrobial Activity of Selected Pyrrolidine Analogues

| Compound Class | Organism(s) | Activity |

|---|---|---|

| Pyrrolidine-2,5-dione derivatives | Bacteria and Yeasts | MIC = 16–256 µg/mL |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Gram-positive pathogens | Structure-dependent activity |

| 2-(Het)arylpyrrolidine-1-carboxamides with benzofuroxan | Bacterial biofilms | Suppression of biofilm growth |

General Biochemical Research: Enzyme Interactions and Metabolic Pathway Studies

The biological activities of 2-pyrrolidinecarboxamide, 3-hydroxy- analogues can often be attributed to their interactions with specific enzymes. A novel series of pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial in cancer cell proliferation. researchgate.netnih.gov

In the context of antimicrobial activity, a small-focused library of pyrrolidine-2,3-dione-based derivatives were found to be competitive inhibitors of P. aeruginosa penicillin-binding protein 3 (PBP3). mdpi.com These compounds were shown to displace Bocillin FL binding at the catalytic transpeptidase site, indicating a specific mechanism of action. mdpi.com

Applications in Organic Synthesis and Chemical Catalysis

2-Pyrrolidinecarboxamide, 3-hydroxy- as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

2-Pyrrolidinecarboxamide, 3-hydroxy- and its derivatives have emerged as highly effective organocatalysts for a variety of asymmetric transformations. The presence of the pyrrolidine (B122466) ring, the carboxamide moiety, and the hydroxyl group allows for the formation of well-organized, hydrogen-bond-directed transition states. This structural arrangement is crucial for achieving high levels of stereocontrol. The catalyst typically operates through an enamine-based mechanism, similar to proline, where the secondary amine of the pyrrolidine ring reacts with a carbonyl compound to form a nucleophilic enamine intermediate. The hydroxyl group often plays a critical role in enhancing enantioselectivity by participating in hydrogen bonding interactions that rigidify the transition state assembly.

The asymmetric aldol (B89426) reaction, a powerful method for carbon-carbon bond formation, has been a significant area of application for 3-hydroxyprolinamide-derived catalysts. These organocatalysts facilitate the direct aldol reaction between unmodified ketones and aldehydes, yielding chiral β-hydroxy ketones with high enantiomeric excess. The catalyst's hydroxyl group and the amide N-H are believed to form hydrogen bonds with the aldehyde substrate, which helps to control the facial selectivity of the enamine's attack. This dual hydrogen bonding is crucial for reducing the activation energy and achieving high enantioselectivity. Studies have shown that prolinamides with a terminal hydroxyl group demonstrate more efficient catalysis and higher enantioselectivities compared to simple prolinamides. For instance, derivatives of L-proline and α,β-hydroxyamines have proven to be particularly effective catalysts.

Table 1: Performance of 3-Hydroxyprolinamide Derivatives in Asymmetric Aldol Reactions

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | 85 | 92 |

| 2 | Benzaldehyde | Acetone | 20 | 78 | 88 |

| 3 | Isovaleraldehyde | Acetone | 20 | 91 | >99 |

| 4 | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | 95 | 97 |

| 5 | 2-Naphthaldehyde | Acetone | 20 | 82 | 90 |

This table presents representative data compiled from studies on L-prolinamide derivatives featuring a terminal hydroxyl group, demonstrating their efficacy in catalyzing direct asymmetric aldol reactions.

The asymmetric Mannich reaction is another fundamental carbon-carbon bond-forming reaction that benefits from catalysis by 3-hydroxyprolinamide derivatives. This reaction provides direct access to chiral β-amino carbonyl compounds, which are valuable precursors for synthesizing a wide range of nitrogen-containing bioactive molecules. In a similar fashion to the aldol reaction, the catalyst forms an enamine with a donor ketone or aldehyde, which then adds to an imine acceptor. The stereochemical outcome is dictated by the chiral environment created by the catalyst in the transition state. The hydrogen-bonding capabilities of the 3-hydroxyprolinamide scaffold are again instrumental in achieving high diastereo- and enantioselectivity by organizing the reacting components into a rigid assembly.

Table 2: Catalysis of Asymmetric Mannich-Type Reactions

| Entry | Aldehyde Donor | Imine Acceptor (from Aniline and...) | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |

| 1 | Propanal | Ethyl glyoxylate | 20 | 98 | 95:5 | 99 |

| 2 | Cyclohexanone | N-PMP-protected α-imino ethyl glyoxylate | 10 | 96 | >99:1 | 99 |

| 3 | Acetone | N-Boc-protected imine | 15 | 88 | - | 94 |

| 4 | Butanal | Ethyl glyoxylate | 20 | 95 | 94:6 | 98 |

This table illustrates the effectiveness of 3-hydroxyprolinamide-type catalysts in asymmetric Mannich reactions with various substrates. PMP = p-methoxyphenyl, Boc = tert-butyloxycarbonyl.

Beyond aldol and Mannich reactions, the catalytic utility of the 3-hydroxyprolinamide framework extends to other important asymmetric transformations. These include Michael additions, where the catalytically generated enamine adds to α,β-unsaturated carbonyl compounds or nitroolefins. L-prolinamide derivatives have been successfully applied as organocatalysts for the asymmetric Michael addition of unmodified aldehydes to nitroalkenes, demonstrating their versatility. While less specific to the 3-hydroxy variant, the broader class of chiral pyrrolidine-based catalysts has also been explored in asymmetric Diels-Alder and hetero-Diels-Alder reactions, showcasing the potential of this scaffold in constructing complex cyclic systems with high stereocontrol.

Building Block for the Synthesis of Complex Bioactive Molecules and Natural Product Analogues

While the predominant application of 2-Pyrrolidinecarboxamide, 3-hydroxy- in the scientific literature is as an organocatalyst, its inherent chirality and dense functionality also make it a potential building block for the synthesis of more complex molecules. The pyrrolidine ring is a common motif in a vast number of natural products and pharmaceuticals.

The chiral pyrrolidine core is a key structural feature in various pharmaceutical agents, including antiviral drugs and neurokinin receptor antagonists. Although direct synthesis pathways starting specifically from 2-Pyrrolidinecarboxamide, 3-hydroxy- are not extensively documented in publicly available research, derivatives of hydroxyproline (B1673980) are known to be used in the synthesis of complex molecules. For example, conformationally constrained proline analogs are utilized in the design of neurokinin receptor antagonists. The structural motifs present in 3-hydroxy-2-pyrrolidinecarboxamide make it a plausible, albeit not widely reported, starting material or intermediate for analogues of such compounds.

Applications in Materials Science for Specialty Chemical Development

The application of 2-Pyrrolidinecarboxamide, 3-hydroxy- in materials science is not a well-documented area of research. However, the parent amino acid, 4-hydroxy-L-proline, has been investigated as a renewable building block for creating novel biomimetic and biodegradable polymers, such as polypeptides and polythioesters. pku.edu.cn Given the structural similarities, it is conceivable that 2-Pyrrolidinecarboxamide, 3-hydroxy- could serve as a functional monomer or specialty chemical for the development of new materials, although specific examples are not prevalent in current literature.

Future Research Directions and Emerging Paradigms for 2 Pyrrolidinecarboxamide, 3 Hydroxy Research

Exploration of Novel Synthetic Pathways for Diversified Pyrrolidinecarboxamide Libraries

The generation of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of the 2-pyrrolidinecarboxamide, 3-hydroxy- scaffold. Future efforts will likely focus on moving beyond traditional synthetic routes to develop more efficient and versatile methodologies. A key objective is the creation of modular approaches that allow for the systematic variation of substituents at multiple positions of the pyrrolidine (B122466) ring. mdpi.com

One promising avenue is the use of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from three or more starting materials. tandfonline.com The development of novel MCRs tailored for the synthesis of 3-hydroxy-2-pyrrolidinecarboxamides could significantly accelerate the generation of diverse libraries. Additionally, the exploration of stereoselective synthetic methods will be crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. This includes the development of novel organocatalytic and transition-metal-catalyzed reactions that can control the stereochemistry at the C3 and other chiral centers of the pyrrolidine ring.

| Synthetic Strategy | Key Advantages | Potential for Diversification |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and operational simplicity. | Rapid generation of a wide range of analogs by varying multiple starting materials. |

| Asymmetric Catalysis | Access to enantiomerically pure compounds. | Exploration of stereochemistry-dependent biological activity. |

| Flow Chemistry | Improved reaction control, safety, and scalability. | Efficient library synthesis and optimization of reaction conditions. |

| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. | Introduction of diverse functional groups through radical intermediates. |

Advanced Spectroscopic and Structural Analysis of Complex Pyrrolidinecarboxamides in Solution and Solid State

A thorough understanding of the three-dimensional structure of 2-pyrrolidinecarboxamide, 3-hydroxy- derivatives is essential for rational drug design. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational methods to elucidate the conformational preferences and intermolecular interactions of these molecules.

In the solid state, single-crystal X-ray diffraction will remain the gold standard for determining precise molecular structures. However, for non-crystalline or complex samples, advanced solid-state NMR (ssNMR) techniques will be invaluable. In solution, multidimensional NMR techniques, such as NOESY and ROESY, will continue to be used to determine the solution-state conformation and dynamics. These experimental data will be complemented by computational modeling, including Density Functional Theory (DFT) calculations, to provide a more complete picture of the compound's structure and behavior. chemrxiv.org

| Analytical Technique | Information Gained | Application in Pyrrolidinecarboxamide Research |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and stereochemistry. | Unambiguous determination of the three-dimensional structure of crystalline derivatives. |

| Multidimensional NMR Spectroscopy | Solution-state conformation, dynamics, and intermolecular interactions. | Understanding the behavior of compounds in biologically relevant environments. |

| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration and conformational changes. | Probing the stereochemistry and interactions with chiral biological macromolecules. |

| Density Functional Theory (DFT) | Theoretical prediction of molecular structure and properties. chemrxiv.org | Complementing experimental data and guiding the design of new analogs. chemrxiv.org |

Rational Design of Highly Selective and Potent Chemical Probes for Biological Systems